molecular formula C18H12N6 B2665283 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole CAS No. 685109-14-2

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole

Cat. No. B2665283
CAS RN: 685109-14-2
M. Wt: 312.336
InChI Key: SCAHDLYVRAPTER-UHFFFAOYSA-N
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Description

The compound “4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole” is a type of 1,2,4-triazole derivative . These types of compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .


Synthesis Analysis

The synthesis of these types of compounds involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The crystal structure of a similar compound, (4-(1H-1,2,4-triazol-1-yl)benzoato-κN)-[4-(1H-1,2,4-triazol-1-yl)benzoic acid-κN]silver (I), has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied. For example, the successful incorporation of a redox-active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(II)/Cu(II) based coordination frameworks has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques. For example, the IR spectrum of a similar compound showed peaks corresponding to C–H stretching in triazole, C=O stretching, and C–O stretching . The 1H NMR spectrum also provided information about the chemical environment of the hydrogen atoms in the molecule .

Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including those with pyrimidine and triazole functionalities, are known for their versatile chemistry and wide range of properties. Boča et al. (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These compounds are significant for their potential in various scientific applications, from materials science to biomedicine (Boča, Jameson, & Linert, 2011).

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, which are structurally or functionally related to the compound , have been extensively researched for their applications in optoelectronic materials. Lipunova et al. (2018) discussed the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials are valuable for their luminescent properties and potential applications in organic light-emitting diodes (OLEDs), including highly efficient phosphorescent OLEDs and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

Azole derivatives, including benzimidazole, are notable for their wide range of biological activities. Emami et al. (2022) highlighted azole derivatives' potential as antimicrobial agents, with triazole and imidazole scaffolds being particularly significant for designing antimicrobial compounds. This underscores the relevance of such compounds in pharmaceutical research and development (Emami, Faghih, Ataollahi, Sadeghian, Rezaei, & Khabnadideh, 2022).

Mechanism of Action

The mechanism of action of these compounds is related to their cytotoxic activities. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Future Directions

The results from the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that future research could focus on further optimizing these structures to improve their anticancer activity.

properties

IUPAC Name

4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-2-4-17-15(3-1)22-18-20-10-9-16(24(17)18)13-5-7-14(8-6-13)23-12-19-11-21-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAHDLYVRAPTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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